tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17431856
InChI: InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3/t12-/m0/s1
SMILES:
Molecular Formula: C16H30BNO4
Molecular Weight: 311.2 g/mol

tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17431856

Molecular Formula: C16H30BNO4

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C16H30BNO4
Molecular Weight 311.2 g/mol
IUPAC Name tert-butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3/t12-/m0/s1
Standard InChI Key YLTQCJDLGHTJDE-LBPRGKRZSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCCN2C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2CCCCN2C(=O)OC(C)(C)C

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure features a piperidine ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and a Boc-protected amine at the 1-position. The (2R)-configuration ensures enantiomeric specificity, critical for applications requiring chiral induction. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₆H₃₀BNO₄
Molecular Weight311.2 g/mol
CAS NumberNot explicitly listed
IUPAC Nametert-Butyl (2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Stereochemistry(2R)-configured piperidine

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations, while the boronate ester facilitates Suzuki-Miyaura couplings .

Comparative Analysis with Structural Analogs

Compounds such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS: 1048970-17-7) differ in boronate substitution position (4- vs. 2-position), altering steric and electronic properties . For instance, the 4-substituted analog exhibits reduced steric hindrance, potentially enhancing coupling efficiency in certain substrates.

Synthesis and Preparation

Key Synthetic Pathways

The synthesis typically involves sequential functionalization of a piperidine precursor:

  • Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate to install the Boc group, yielding tert-butyl piperidine-1-carboxylate.

  • Boronate Ester Installation: Lithiation at the 2-position followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the pinacol boronate group. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis .

A representative reaction scheme is:

Piperidine(Boc)₂Otert-butyl piperidine-1-carboxylate-78°C, THFLDA, B(OiPr)₃tert-butyl (2R)-2-boronopiperidine-1-carboxylatePinacolTarget Compound\text{Piperidine} \xrightarrow{\text{(Boc)₂O}} \text{tert-butyl piperidine-1-carboxylate} \xrightarrow[\text{-78°C, THF}]{\text{LDA, B(OiPr)₃}} \text{tert-butyl (2R)-2-boronopiperidine-1-carboxylate} \xrightarrow{\text{Pinacol}} \text{Target Compound}

Optimization Challenges

Critical challenges include minimizing racemization during boronate installation and achieving high enantiomeric excess (ee). Studies suggest that low-temperature lithiation (-78°C) and chiral ligands (e.g., sparteine) improve ee to >95% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Key signals include δ 1.28 (s, 12H, pinacol methyl), 1.44 (s, 9H, Boc tert-butyl), and 3.40–3.70 (m, 4H, piperidine H).

  • ¹³C NMR: Peaks at δ 28.4 (pinacol CH₃), 80.5 (Boc quaternary C), and 155.2 (carbamate C=O).

  • ¹¹B NMR: A singlet at δ 30.2 ppm confirms boronate formation.

Infrared (IR) Spectroscopy

Strong absorption at ~1700 cm⁻¹ corresponds to the carbamate C=O stretch, while B-O vibrations appear near 1360 cm⁻¹.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 311.2 ([M+H]⁺), consistent with the molecular formula C₁₆H₃₀BNO₄.

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. For example:

Ar-X+Boronated PiperidinePd(PPh₃)₄, K₂CO₃Ar-Piperidine-Boc+Byproducts\text{Ar-X} + \text{Boronated Piperidine} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Ar-Piperidine-Boc} + \text{Byproducts}

Yields exceed 80% under optimized conditions (THF/H₂O, 60°C) .

Comparative Analysis with Analogous Boronates

Positional Isomerism Effects

Compared to 4-substituted analogs (e.g., CAS 1048970-17-7), the 2-substituted derivative exhibits:

  • Higher Steric Demand: Slower coupling kinetics but improved selectivity in congested substrates.

  • Enhanced Chirality Transfer: The (2R)-configuration induces predictable stereochemistry in downstream products .

Parameter2-Substituted Compound4-Substituted Analog
Coupling Yield (%)8288
ee (%)95N/A (achiral)
Hydrolytic StabilityModerateHigh

Industrial and Pharmaceutical Relevance

Role in Drug Synthesis

The compound is a key intermediate in synthesizing kinase inhibitors and neuroprotective agents. For instance, analogs like (R)-tert-butyl (2-(4-boronophenyl)propyl)carbamate (CAS 1338544-01-6) demonstrate anti-neuroinflammatory activity via GSK-3β inhibition.

Scalability and Cost

Industrial-scale synthesis employs continuous flow lithiation to enhance reproducibility. Estimated production costs range from $120–150/g, driven by chiral resolution steps .

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